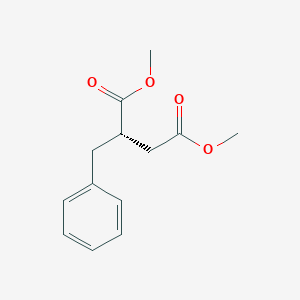

Dimethyl (S)-2-benzylsuccinate

Vue d'ensemble

Description

Dimethyl (S)-2-benzylsuccinate is an organic compound that belongs to the class of esters It is derived from succinic acid, where two of the hydrogen atoms are replaced by methyl groups and one of the carboxyl groups is esterified with a benzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl (S)-2-benzylsuccinate can be synthesized through several methods. One common approach involves the esterification of (S)-2-benzylsuccinic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of dimethyl sulfate as the methylating agent. In this process, (S)-2-benzylsuccinic acid is treated with dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.

Analyse Des Réactions Chimiques

Formation from Benzylsuccinate

Benzylsuccinate is formed through the enzymatic reaction catalyzed by benzylsuccinate synthase. This enzyme adds the methyl group of toluene to fumarate, resulting in benzylsuccinate . The dimethyl ester is then formed by esterification of benzylsuccinate with methanol.

Analytical Reactions

In analytical chemistry, dimethyl benzylsuccinate is used in GC-MS to quantify benzylsuccinate levels. This involves derivatization of benzylsuccinate with diazomethane to form the dimethyl ester, which is then analyzed by GC-MS .

Stereochemistry and Enzymatic Reaction

The benzylsuccinate synthase reaction is highly stereospecific, producing primarily the (R)-enantiomer of benzylsuccinate . This specificity is crucial for understanding the enzymatic mechanism and the role of benzylsuccinate in toluene metabolism.

Isotopic Labeling Studies

Isotopic labeling studies have been used to investigate the mechanism of benzylsuccinate synthase. These studies involve using deuterium-labeled toluene or benzylsuccinate to track the transfer of hydrogen atoms during the reaction . The results indicate that the hydrogen atom abstracted from toluene is transferred to a labile site on the enzyme before being incorporated into the product .

Kinetic and Mechanistic Studies

Kinetic studies have shown that the formation of the benzylic radical is likely the rate-determining step in the forward reaction catalyzed by benzylsuccinate synthase . The enzyme also catalyzes the reverse reaction, albeit at a slower rate, indicating a complex mechanism involving radical intermediates .

Table 1: Distribution of Dimethyl Benzylsuccinate Isomers

| Benzylsuccinate Source | Relative Distribution (%) of Dimethyl Benzylsuccinates with Molecular Weights of: |

|---|---|

| Assay (Equimolar Toluene and Toluene-d3) | 100 |

| Unlabeled Benzylsuccinate Standard | 100 |

Note: The distribution reflects the presence of isotopically labeled and unlabeled benzylsuccinate derivatives, with the 236 and 239 Da peaks corresponding to unlabeled and fully deuterated toluene-derived benzylsuccinates, respectively .

Table 2: Stereochemistry of Benzylsuccinate Formation

| Characteristic | Description |

|---|---|

| Enzyme | Benzylsuccinate Synthase |

| Reaction | Addition of toluene to fumarate |

| Stereochemistry | Highly stereospecific, forming primarily (R)-benzylsuccinate |

| Mechanism | Involves radical intermediates and a glycyl radical enzyme |

Note: The table highlights key features of the benzylsuccinate synthase reaction, including its stereospecificity and the involvement of radical intermediates .

Applications De Recherche Scientifique

Synthetic Routes

- Esterification : One common method for synthesizing dimethyl (S)-2-benzylsuccinate involves the esterification of (S)-2-benzylsuccinic acid with methanol, typically using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

- Methylation : Another approach utilizes dimethyl sulfate as a methylating agent in the presence of a base like sodium hydroxide or potassium carbonate at elevated temperatures.

Industrial Production

On an industrial scale, continuous flow processes are often employed to enhance efficiency and yield. The use of immobilized catalysts and automated systems can optimize production, ensuring consistent quality.

Scientific Research Applications

This compound has garnered attention for its diverse applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis : It serves as an important intermediate for synthesizing complex organic molecules, facilitating the development of new compounds with desired properties.

Biology

- Enzyme-Catalyzed Reactions : The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways. Its ability to be metabolized by esterases enhances its relevance in biological systems.

Industry

- Production of Polymers and Resins : this compound is used in manufacturing polymers and resins, contributing specific properties that are desirable in various applications.

Asymmetric Synthesis for Antidiabetes

Research has highlighted the synthesis of this compound as a key intermediate in the production of mitiglinide, a drug aimed at managing diabetes by enhancing insulin secretion. This synthesis pathway showcases its significance in pharmaceutical development .

Anaerobic Hydrocarbon Activation

Studies have demonstrated that this compound can be produced through anaerobic hydrocarbon activation processes, where it plays a role in microbial metabolism of toluene . This highlights its potential in environmental biotechnology applications.

Synthetic Pathway Development

Recent advancements have established artificial pathways for producing benzylsuccinate derivatives using engineered microorganisms like Escherichia coli, showcasing the compound's relevance in synthetic biology .

Mécanisme D'action

The mechanism of action of dimethyl (S)-2-benzylsuccinate involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized by esterases to release the active (S)-2-benzylsuccinic acid, which can then participate in various biochemical reactions. The ester groups facilitate the compound’s solubility and transport within biological systems, enhancing its bioavailability and efficacy.

Comparaison Avec Des Composés Similaires

Dimethyl (S)-2-benzylsuccinate can be compared with other similar compounds such as:

Dimethyl succinate: Lacks the benzyl group, making it less hydrophobic and less reactive in certain chemical reactions.

Diethyl (S)-2-benzylsuccinate: Similar structure but with ethyl groups instead of methyl groups, which can affect its reactivity and solubility.

Methyl (S)-2-benzylsuccinate: Contains only one methyl ester group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific ester configuration and the presence of the benzyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.

Activité Biologique

Dimethyl (S)-2-benzylsuccinate is a compound of significant interest in biochemical research due to its various biological activities and potential applications. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current knowledge.

Chemical Structure and Properties

This compound is an ester derivative of benzylsuccinic acid. Its chemical structure facilitates interactions with biological systems, enhancing its bioavailability. The compound can be synthesized through various methods, including the Stobbe condensation of succinic acid dimethyl ester with appropriate carbonyl compounds .

The biological activity of this compound primarily stems from its metabolism into the active form, (S)-2-benzylsuccinic acid. This transformation is catalyzed by esterases, which hydrolyze the ester bonds, releasing the acid that participates in various metabolic pathways. The compound's ester groups improve solubility and transport within biological systems, thereby enhancing its efficacy.

Biological Activity

This compound exhibits several notable biological activities:

- Enzyme Interactions : It is involved in enzyme-catalyzed reactions and metabolic pathways, particularly in anaerobic degradation processes. The compound has been shown to act as a substrate for benzylsuccinate synthase, an enzyme critical in the anaerobic metabolism of toluene .

- Anticonvulsant Properties : Related compounds have demonstrated anticonvulsant activities in various studies. For instance, derivatives of benzylsuccinic acid have been tested for their ability to protect against seizures induced by electroshock in animal models .

- Toxicity Studies : Recent screenings have identified specific compounds that exhibit selective toxicity towards neural stem cells and rat cortical cells, suggesting potential applications in neuropharmacology .

Case Study 1: Anaerobic Metabolism

A study focused on the anaerobic metabolism of toluene highlighted the role of this compound as an intermediate product formed by benzylsuccinate synthase. This enzyme catalyzes the addition of toluene to fumarate, leading to the formation of benzylsuccinate derivatives under anaerobic conditions. The research demonstrated that this pathway could be utilized for bioremediation purposes in environments contaminated with aromatic hydrocarbons .

Case Study 2: Anticonvulsant Activity

Research on N-benzyl derivatives revealed that certain functionalized compounds exhibited significant anticonvulsant activity. In particular, a study indicated that modifications on the benzyl group could enhance protective effects against seizures. This suggests that this compound and its analogs may hold promise as therapeutic agents for seizure disorders .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

dimethyl (2S)-2-benzylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-16-12(14)9-11(13(15)17-2)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYYXMPWROIWLA-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](CC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249754 | |

| Record name | 1,4-Dimethyl (2S)-2-(phenylmethyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111266-28-5 | |

| Record name | 1,4-Dimethyl (2S)-2-(phenylmethyl)butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111266-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethyl (2S)-2-(phenylmethyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.